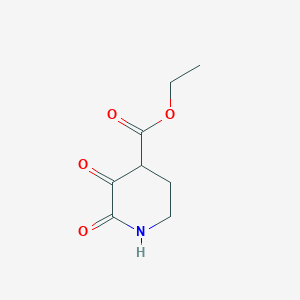

Ethyl 2,3-dioxopiperidine-4-carboxylate

説明

Contextualization within Dioxopiperidine Chemistry

The dioxopiperidine scaffold consists of a piperidine (B6355638) ring with two ketone functionalities. The position of these ketones defines the isomer and its chemical nature. The most extensively studied isomers are the 2,6-dioxopiperidines, commonly known as glutarimides. nih.gov The glutarimide (B196013) ring is a core structural feature in a number of biologically significant molecules, most notably thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide. biologyinsights.comwjbphs.comnih.gov In these 2,6-dioxo systems, the two carbonyl groups flank the nitrogen atom, forming a stable cyclic imide structure that is crucial for their biological activity, which includes immunomodulatory and antiangiogenic effects. wjbphs.comnih.govtaylorandfrancis.com

In contrast, Ethyl 2,3-dioxopiperidine-4-carboxylate belongs to the less common 2,3-dioxopiperidine class. In this arrangement, the carbonyl groups are adjacent, creating an α-keto-amide within the heterocyclic ring. This structure incorporates a cyclic β-keto ester motif, which distinguishes its chemistry significantly from the glutarimide scaffold. fiveable.me While the glutarimide ring acts as a stable pharmacophore, the 2,3-dioxopiperidine structure is valued primarily as a versatile synthetic intermediate, where the reactivity of the adjacent ketones and the β-keto ester system can be exploited to construct more complex molecules. researchgate.net

Historical Overview of 2,3-Dioxopiperidine-4-carboxylate Research

The Dieckmann condensation provided a robust method for creating five- and six-membered rings, which are sterically favored. researchgate.net Early research focused on carbocyclic systems, but the methodology was eventually extended to the synthesis of heterocyclic compounds. The synthesis of a 2,3-dioxopiperidine ring system represents an application of these principles to a precursor molecule containing a nitrogen atom in the backbone. Such a synthesis would typically involve the intramolecular cyclization of a δ-amino-diester derivative, where one ester group reacts with the carbon alpha to the other, leading to the formation of the piperidine ring with the desired β-keto ester functionality. The development of synthetic routes for cyclic β-keto esters laid the fundamental groundwork for accessing scaffolds like this compound. uts.edu.au

Significance of the Ethyl Ester Moiety in Cyclic Imide Systems

The ethyl ester moiety is a critical functional group that largely defines the synthetic utility of this compound. As part of a β-keto ester system, it is not merely a terminal group but an integral part of a highly reactive and versatile chemical array. fiveable.me

The significance of the ethyl ester can be understood in several contexts:

Activation of the α-Carbon: The electron-withdrawing nature of the ester's carbonyl group, combined with the adjacent ring ketone, increases the acidity of the hydrogen atom at the C4 position. This allows for easy deprotonation to form an enolate, which can then act as a nucleophile in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. wikipedia.org

A Handle for Further Transformation: The ester itself is a site for numerous chemical modifications. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be used in other reactions or be subjected to decarboxylation. researchgate.net The ester can also undergo transesterification to introduce different alcohol moieties or be converted into amides by reacting with amines. rsc.org

Synthetic Intermediate: The β-keto ester functionality is a classic building block in organic synthesis. rsc.orgnih.gov Its presence makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems, such as pyrazolones or other fused-ring structures. nih.gov

Modulation of Physical Properties: The ethyl group provides a good balance of stability and reactivity. As a simple alkyl ester, it imparts moderate lipophilicity, influencing the compound's solubility in common organic solvents used during chemical reactions.

In essence, the ethyl ester group transforms the dioxopiperidine ring into a functionalized scaffold ready for predictable and high-yielding chemical modifications, making it a valuable tool for synthetic chemists.

特性

IUPAC Name |

ethyl 2,3-dioxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h5H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMPBTFWKORAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295355 | |

| Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-21-0 | |

| Record name | Ethyl 2,3-dioxo-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 101468 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002703641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,3 Dioxopiperidine 4 Carboxylate

Conventional Synthetic Routes

Conventional methods for the synthesis of ethyl 2,3-dioxopiperidine-4-carboxylate often rely on well-established condensation reactions to form the key carbon-carbon bond and subsequent or concurrent cyclization to construct the piperidine (B6355638) ring.

Reactions Involving 2-Pyrrolidone and Diethyl Oxalate (B1200264)

A plausible and direct approach to this compound involves the C-acylation of a lactam, such as 2-pyrrolidone, with an oxalate ester, like diethyl oxalate. This reaction is a form of the Claisen condensation, where the lactam acts as the nucleophilic component after deprotonation at the α-carbon. libretexts.orgopenstax.org Diethyl oxalate is a suitable electrophilic partner as it lacks α-hydrogens, preventing self-condensation. libretexts.orgopenstax.org

The proposed reaction mechanism initiates with the deprotonation of 2-pyrrolidone at the carbon adjacent to the carbonyl group by a strong base, forming a lactam enolate. This enolate then undergoes nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion leads to the formation of an intermediate, which upon acidification, yields the desired this compound.

While strong bases are typically the primary promoters for Claisen-type condensations, certain catalytic systems can be investigated to enhance reaction efficiency and selectivity. Although direct literature for the use of iodine and mercury(II) chloride in the synthesis of this specific compound is scarce, their roles in related organic transformations can be considered.

Iodine can act as a Lewis acid catalyst, potentially activating the carbonyl group of diethyl oxalate towards nucleophilic attack. It can also be involved in radical pathways under specific conditions, though a polar mechanism is more likely for this transformation.

Mercury(II) chloride is a stronger Lewis acid and has been used to promote acylation reactions. nih.gov It can coordinate to the carbonyl oxygen of diethyl oxalate, significantly increasing its electrophilicity. However, due to the high toxicity of mercury compounds, their use is generally avoided in modern synthetic chemistry in favor of more environmentally benign alternatives.

A hypothetical study of catalytic systems might involve screening various Lewis acids to identify a catalyst that provides a high yield of the desired product under mild conditions.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvent Selection: The choice of solvent can significantly influence the solubility of reactants and the stability of intermediates. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or dioxane are commonly employed for Claisen condensations to avoid quenching the enolate. nih.gov

Base Utilization: A strong, non-nucleophilic base is required to generate the lactam enolate. Common bases for this purpose include sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA). The stoichiometry of the base is critical; at least one equivalent is needed to drive the reaction to completion.

Temperature Profiles: The reaction temperature needs to be carefully controlled. The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or -78 °C with LDA) to prevent side reactions. The subsequent condensation with diethyl oxalate may be performed at a similar temperature or allowed to warm to room temperature to ensure the reaction proceeds at a reasonable rate.

A systematic approach to optimization would involve a design of experiments (DoE) methodology to study the interplay between these parameters.

Interactive Data Table: Hypothetical Optimization of Reaction Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | THF | 0 to RT | 12 | 45 |

| 2 | NaOEt (1.1) | EtOH | RT | 24 | 30 |

| 3 | LDA (1.1) | THF | -78 to RT | 6 | 60 |

| 4 | KHMDS (1.1) | Toluene | 0 to 50 | 8 | 55 |

This data is hypothetical and for illustrative purposes to show a potential optimization study.

Strategic Approaches to the Dioxopiperidine Core Structure

Broader strategies for constructing the dioxopiperidine core can offer alternative pathways to the target molecule, potentially allowing for greater control over stereochemistry and substitution patterns.

The formation of the six-membered piperidine ring is a key step. Various cyclization strategies can be employed. nih.govbeilstein-journals.org One such strategy is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. researchgate.net A suitable acyclic precursor containing both an amine and the required ester functionalities could be designed to undergo intramolecular cyclization to form the piperidine ring.

Another approach involves reductive amination of a δ-keto ester, followed by cyclization. beilstein-journals.org Radical cyclizations have also been utilized for the synthesis of piperidine derivatives. beilstein-journals.org

The design of the precursor molecule is critical for the success of any synthetic strategy. For the synthesis of this compound, a potential precursor could be a δ-amino acid derivative. For instance, a suitably protected glutamic acid derivative could be a starting point. Elaboration of the side chain and subsequent cyclization could lead to the desired dioxopiperidine core.

The choice of protecting groups for the amine and carboxylic acid functionalities is important to ensure compatibility with the reaction conditions used in subsequent steps. The design of the precursor should also consider the ease of introducing the ethyl carboxylate group at the 4-position.

Novel Synthetic Strategies and Innovations

Recent advancements in organic synthesis have paved the way for more efficient and versatile methods to construct complex heterocyclic systems like dioxopiperidines. These novel strategies often focus on improving yield, selectivity, and sustainability compared to classical methods.

Exploration of Diverse Starting Materials and Reagents

The choice of starting materials and reagents is pivotal in defining the efficiency and novelty of a synthetic route. Researchers are increasingly moving beyond traditional precursors to explore a wider range of molecules that can be effectively transformed into the desired dioxopiperidine scaffold.

One innovative approach involves the use of multicomponent reactions (MCRs), which allow for the assembly of complex products from three or more starting materials in a single step. For the synthesis of highly substituted piperidines, MCRs offer a highly atom-economical and efficient strategy. While a specific MCR for this compound is not extensively documented, the principles of MCRs can be applied by conceptually designing a reaction that combines a suitable nitrogen source, a dicarbonyl equivalent, and a fragment to introduce the ethyl carboxylate group.

The diversification of starting materials also extends to the use of readily available and renewable resources. While not yet specifically applied to this compound, the broader field of nitrogen heterocycle synthesis is seeing a shift towards bio-based feedstocks. mdpi.com This trend suggests a future direction for the synthesis of such compounds from non-traditional and more sustainable sources.

Recent research has also highlighted the use of novel reagents to facilitate key transformations. For instance, the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with carbodiimides like DIC has shown superiority in coupling reactions for the synthesis of related α-ketoamide derivatives, offering higher purity and yields. mdpi.com Such reagents could potentially be adapted for the cyclization steps in dioxopiperidine synthesis.

Table 1: Examples of Diverse Starting Materials and Reagents in Piperidine Synthesis

| Starting Material/Reagent Category | Specific Example(s) | Potential Application in Dioxopiperidine Synthesis |

| Multicomponent Reaction Substrates | Amines, Aldehydes, β-Ketoesters | One-pot synthesis of highly substituted piperidine rings. |

| Renewable Feedstocks | Amino acids, Citric acid derivatives | Green synthesis pathways from bio-based sources. |

| Novel Coupling Reagents | OxymaPure/DIC | Efficient amide bond formation and cyclization steps. |

| Versatile Building Blocks | N-Boc-α-amino-aldehydes | Introduction of diverse functionalities. nih.gov |

This table presents a conceptual application of diverse starting materials to the synthesis of the target compound based on general principles of piperidine synthesis.

Stereoselective Synthesis of Dioxopiperidine Scaffolds

The introduction of chirality into the dioxopiperidine scaffold is of paramount importance, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of a single stereoisomer.

Catalytic asymmetric synthesis is a powerful tool for achieving high enantioselectivity. Various chiral catalysts, often based on transition metals like rhodium or palladium, have been developed for the synthesis of chiral piperidines. nih.govdicp.ac.cnnih.gov For instance, rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives can yield chiral piperidines with excellent enantioselectivities. dicp.ac.cn While direct application to a 2,3-dioxopiperidine system presents unique challenges due to the presence of the ketone functionalities, the underlying principles of asymmetric catalysis can guide the development of new methods.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. This approach has been successfully used in the stereoselective synthesis of substituted piperidin-2-one derivatives starting from 2-pyridone, where a carbohydrate-based auxiliary guided the stereoselective introduction of substituents. researchgate.net

Kinetic resolution is another technique to obtain enantiomerically enriched piperidines. This process involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other, allowing for their separation. For example, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system. rsc.org

Table 2: Key Strategies in Stereoselective Piperidine Synthesis

| Strategy | Description | Example Catalyst/Reagent |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Rhodium complexes with chiral ligands. dicp.ac.cn |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | Carbohydrate-based auxiliaries. researchgate.net |

| Kinetic Resolution | Differential reaction of enantiomers with a chiral agent. | Chiral bases (e.g., n-BuLi/sparteine). rsc.org |

This table outlines general stereoselective strategies that could be conceptually applied to the synthesis of chiral derivatives of this compound.

Green Chemistry Approaches in Dioxopiperidine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.comnih.govresearchgate.net These principles focus on aspects such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comnih.gov

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents are being explored for the synthesis of nitrogen-containing heterocycles. mdpi.com Water, in particular, offers significant advantages in terms of safety, cost, and environmental impact. Microwave-assisted synthesis in aqueous media is a promising green technique that can accelerate reaction rates and improve yields. rasayanjournal.co.in

The development of catalytic methods is another cornerstone of green chemistry, as catalysts can reduce the need for stoichiometric reagents and minimize waste generation. The use of reusable solid acid catalysts, for example, can simplify product purification and reduce the environmental burden of the synthesis. mdpi.com

Furthermore, an efficient and environmentally friendly approach to the synthesis of N-substituted piperidones has been developed, which presents significant advantages over the classical Dieckman condensation. nih.govresearchgate.net This highlights a move towards more sustainable synthetic routes for related heterocyclic compounds. The broader trend in the synthesis of N-heterocycles is to devise straightforward and environmentally benign protocols. nih.gov

Table 3: Green Chemistry Principles in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Dioxopiperidine Synthesis |

| Use of Safer Solvents | Replacement of volatile organic compounds with water or bio-based solvents. mdpi.com |

| Catalysis | Employment of reusable catalysts to minimize waste. mdpi.com |

| Energy Efficiency | Utilization of microwave irradiation to reduce reaction times and energy consumption. rasayanjournal.co.in |

| Atom Economy | Designing reactions, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product. |

This table illustrates how green chemistry principles can be applied to the synthesis of this compound based on general trends in the field.

Chemical Reactivity and Transformation Pathways of Ethyl 2,3 Dioxopiperidine 4 Carboxylate

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The piperidine nitrogen in ethyl 2,3-dioxopiperidine-4-carboxylate is a secondary amine, which characteristically behaves as a nucleophile and a base. Its reactivity allows for the straightforward introduction of various substituents, leading to a diverse array of N-substituted derivatives.

N-Alkylation Reactions and Formation of N-Substituted Derivatives

The nitrogen atom can readily participate in nucleophilic substitution reactions with alkylating agents. This N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine ring, thereby modifying the compound's steric and electronic properties. The general reaction involves the attack of the nitrogen lone pair on an electrophilic carbon of an alkyl halide or a similar reagent.

Commonly, the reaction is carried out in the presence of a base to neutralize the proton that is eliminated, preventing the formation of an ammonium (B1175870) salt and ensuring the nitrogen remains nucleophilic. The choice of base and solvent is crucial for optimizing the reaction conditions.

| Reagent Type | Example | Product Type | Conditions |

| Alkyl Halide | Benzyl bromide | N-Benzyl derivative | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| Alkyl Tosylate | Methyl tosylate | N-Methyl derivative | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| Epoxide | Propylene oxide | N-(2-hydroxypropyl) derivative | Protic solvent (e.g., EtOH, MeOH) |

This table is interactive. Users can sort columns to compare different reaction parameters.

Detailed research on related piperidine structures shows that N-alkylation is a robust and high-yielding process. google.com For instance, the synthesis of N-substituted piperidines can be achieved through various routes, highlighting the nucleophilic character of the ring nitrogen. nih.govnih.gov The reaction conditions can be tailored to accommodate a wide range of alkylating agents, from simple alkyl halides to more complex electrophiles.

N-Acylation Reactions

Similar to N-alkylation, N-acylation involves the nucleophilic attack of the piperidine nitrogen on an acylating agent, such as an acyl chloride or an acid anhydride. This reaction results in the formation of an N-acyl derivative, which is an amide. N-acylation is often used to install protecting groups or to introduce functional handles for further chemical modifications.

The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct (e.g., HCl) generated during the reaction. semanticscholar.org

| Acylating Agent | Example | Product Type | Conditions |

| Acyl Chloride | Acetyl chloride | N-Acetyl derivative | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) |

| Acid Anhydride | Acetic anhydride | N-Acetyl derivative | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) |

| Chloroformate | Methyl chloroformate | N-Methoxycarbonyl derivative | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) |

This table is interactive. Users can filter data based on the acylating agent.

The formation of N-acyl derivatives is a highly efficient process. nih.govresearchgate.net Studies on related systems demonstrate that a variety of acyl groups can be introduced under mild conditions, leading to stable amide products. nih.gov These reactions are fundamental in peptide synthesis and the broader field of medicinal chemistry for creating diverse molecular libraries. researchgate.net

Reactions Involving the Dioxo Moiety

The 1,2-dicarbonyl (α-keto amide) and β-keto ester functionalities within the molecule are key drivers of its reactivity. These groups can undergo keto-enol tautomerism, are susceptible to nucleophilic attack, and can participate in condensation reactions.

Keto-Enol Tautomerism and its Influence on Reactivity

This compound possesses two distinct systems capable of keto-enol tautomerism: the vicinal diketone at C2-C3 and the β-keto ester moiety involving the C3-keto group and the C4-ester. This leads to the potential for multiple enol forms to exist in equilibrium.

The equilibrium position is highly dependent on factors such as the solvent, temperature, and pH. The formation of an enol at the C3-C4 position is particularly favored due to the creation of a conjugated system, which is further stabilized by intramolecular hydrogen bonding.

The presence of these tautomers significantly influences the compound's reactivity. The enol forms are nucleophilic at the α-carbon, allowing for reactions with electrophiles, while the enolate anions, formed under basic conditions, are even more potent nucleophiles.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons at positions C2 and C3 are electrophilic and thus are primary sites for nucleophilic attack. youtube.comlibretexts.org The relative reactivity of these two carbonyls can be influenced by steric and electronic factors. The C2 carbonyl, being part of an amide, is generally less electrophilic than the C3 ketone.

A wide range of nucleophiles can add to these carbonyl centers, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydride reagents (e.g., NaBH₄), and heteroatomic nucleophiles like alcohols and amines. youtube.com

Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents typically leads to the formation of tertiary alcohols at the C3 position.

Reduction: Selective reduction of the C3 ketone can be achieved using mild reducing agents like sodium borohydride (B1222165), yielding a secondary alcohol.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the C3 ketone can form a hemiacetal and subsequently an acetal, which can serve as a protecting group for the carbonyl. libretexts.org

Condensation Reactions with Bifunctional Reagents

The 1,2-dicarbonyl moiety is a classic electrophilic partner for condensation reactions with bifunctional nucleophiles. These reactions are powerful methods for constructing new heterocyclic rings. A prominent example is the reaction with 1,2-diamines, such as o-phenylenediamine, to form quinoxaline (B1680401) derivatives.

This reaction proceeds via initial nucleophilic attack of one amine group on one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring system. This transformation is a reliable and widely used method in heterocyclic chemistry. rsc.orglibretexts.org

Similarly, condensation with other bifunctional reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of other five- or six-membered heterocyclic systems fused to the piperidine ring. The Knoevenagel condensation, which involves the reaction of carbonyls with active methylene (B1212753) compounds, is another relevant transformation. nih.govorganic-chemistry.org

| Bifunctional Reagent | Product Ring System |

| o-Phenylenediamine | Quinoxaline |

| Hydrazine | Pyridazine |

| Hydroxylamine | Oxazine |

| Malononitrile | Pyridine (via Knoevenagel) |

This table summarizes the heterocyclic systems formed from condensation reactions.

These condensation reactions underscore the utility of this compound as a building block for accessing more complex molecular architectures. scilit.com

Transformations of the Carboxylate Ester Group

The ethyl carboxylate group at the 4-position is a primary site for chemical modification. As a β-keto ester, its reactivity is influenced by the adjacent carbonyl group at the 3-position. Key transformations include transesterification, hydrolysis, and decarboxylation.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves replacing the ethyl group with another alkyl or aryl group. The reaction can be catalyzed by either an acid or a base. mdpi.com

Base-Catalyzed Transesterification : This method typically employs an alkoxide (e.g., sodium methoxide (B1231860) in methanol) as the catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism at the ester carbonyl. mdpi.com Using the new alcohol as the solvent drives the equilibrium towards the desired product.

Acid-Catalyzed Transesterification : In this process, a strong acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. mdpi.com The new alcohol then acts as a nucleophile. This reaction is reversible and requires an excess of the new alcohol to achieve a high yield. wikipedia.org

| Reaction Type | Catalyst | Typical Reagents | Key Features |

| Base-Catalyzed | Alkoxide | Sodium Methoxide in Methanol (B129727) | Irreversible, proceeds via addition-elimination. |

| Acid-Catalyzed | Strong Acid | Sulfuric Acid in excess alcohol | Reversible, equilibrium-driven process. |

Interactive Data Table: Transesterification Conditions

The ethyl ester can be hydrolyzed to form 2,3-Dioxopiperidine-4-carboxylic Acid. This transformation is a fundamental step, often preceding decarboxylation or other modifications of the carboxylic acid group. Like transesterification, hydrolysis can be performed under acidic or basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis : The ester is heated with a dilute aqueous acid, such as hydrochloric or sulfuric acid. The reaction is an equilibrium process, and using a large excess of water helps to drive it towards the formation of the carboxylic acid and ethanol. wikipedia.orgyoutube.com The mechanism is the reverse of Fischer esterification. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This is a more common and generally irreversible method. The ester is treated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. nih.gov The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. wikipedia.orgnih.gov The irreversibility of this process often leads to higher yields compared to acid-catalyzed hydrolysis.

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O | - | 2,3-Dioxopiperidine-4-carboxylic Acid |

| Base-Catalyzed | 1. NaOH or KOH, H₂O 2. H₃O⁺ (workup) | Sodium or Potassium 2,3-dioxopiperidine-4-carboxylate | 2,3-Dioxopiperidine-4-carboxylic Acid |

Interactive Data Table: Hydrolysis Conditions

The product of hydrolysis, 2,3-Dioxopiperidine-4-carboxylic Acid, is a β-keto acid. This structural feature facilitates decarboxylation (the loss of CO₂) upon heating. derpharmachemica.combeilstein-journals.org The reaction proceeds through a cyclic, six-membered transition state involving the carboxylic acid proton and the C3-carbonyl group, which leads to the formation of an enol intermediate. This enol then tautomerizes to the more stable keto form, yielding a piperidine-2,3-dione. beilstein-journals.org This decarboxylation is a common final step in syntheses utilizing β-keto esters. derpharmachemica.com While less common, direct decarboxylation of β-keto esters can sometimes be achieved under specific conditions, for instance, using fluoride-promoted methods, which can offer chemoselectivity. wikipedia.org

Ring System Transformations

The piperidine ring itself is susceptible to various transformations, including ring contraction to form smaller heterocyclic systems or rearrangement and expansion to yield larger rings.

Ring contraction of piperidine systems to pyrrolidines is a known synthetic strategy for accessing valuable five-membered ring structures. organic-chemistry.orgadichemistry.com For this compound, such a transformation can lead to highly functionalized pyrrolidine (B122466) derivatives. A notable, albeit synthetically challenging, target is Ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate. Several classical rearrangement reactions could potentially achieve this transformation.

Schmidt Reaction : A plausible route involves the Schmidt reaction, where a ketone reacts with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.org The reaction with the 2,3-dione system could proceed through the formation of an azidohydrin intermediate, followed by a rearrangement that involves migration of one of the C-C bonds of the ring, leading to the expulsion of nitrogen gas and contraction of the ring. This pathway provides a direct method for introducing the necessary azido (B1232118) group. nih.gov

Favorskii-type Rearrangement : An alternative pathway could be a Favorskii rearrangement. adichemistry.comwikipedia.org This would first require selective halogenation at the C4 position to create an α-halo ketone. Treatment with a base would then generate a cyclopropanone-like intermediate, which, upon nucleophilic attack (e.g., by an azide ion), would open to yield the ring-contracted pyrrolidine product. chemistwizards.com

Wolff Rearrangement : Another potential route is the Wolff rearrangement. wikipedia.orgorganic-chemistry.org This would involve converting one of the carbonyl groups (likely at C3) into a diazo group. Photochemical or thermal decomposition of the α-diazo ketone would generate a ketene (B1206846) intermediate via a 1,2-migration, resulting in the contracted pyrrolidine ring. mdpi.comlibretexts.org The resulting ketene could then be trapped with an appropriate nucleophile.

| Rearrangement Type | Key Reagent(s) | Key Intermediate | Plausibility for Azido-Pyrrolidine Synthesis |

| Schmidt Reaction | Hydrazoic Acid (HN₃), Strong Acid | Azidohydrin, Nitrilium ion | High (Directly incorporates azide) |

| Favorskii Rearrangement | 1. Halogenating agent 2. Base, Azide source | α-halo ketone, Cyclopropanone | Moderate (Requires pre-functionalization and azide attack) |

| Wolff Rearrangement | Diazo-transfer reagent, Light/Heat | α-diazo ketone, Ketene | Moderate (Requires diazo formation and subsequent trapping) |

Interactive Data Table: Potential Ring Contraction Pathways

Beyond ring contraction, the dioxopiperidine skeleton can potentially undergo other rearrangements or ring expansions to form larger heterocycles like diazepanes. nih.gov Such reactions are often driven by the release of ring strain or the formation of more stable electronic configurations.

Acid-Catalyzed Rearrangements : Treatment of complex heterocyclic systems with strong acids can induce skeletal rearrangements. researchgate.net For the dioxopiperidine system, protonation could facilitate bond migrations, potentially leading to rearranged piperidine isomers or even ring-opened products, depending on the reaction conditions and the stability of the carbocation intermediates formed.

Ring Expansion : Methodologies exist for the expansion of piperidine rings into seven-membered azepane derivatives. baranlab.org While not specifically documented for this compound, analogous reactions often involve the formation of an intermediate that facilitates the insertion of a carbon atom into the ring. For example, reactions involving diazo compounds or specific palladium-catalyzed allylic amine rearrangements have been shown to effect ring expansion in related systems. nrochemistry.com A ring expansion of the pyrrolidine-2,4-dione (B1332186) system to an N-oxy-2,5-diketopiperazine has also been reported, suggesting the plausibility of such transformations within related heterocyclic scaffolds. nih.gov

Derivatization to Related Dioxopiperazine Systems

The molecular architecture of this compound serves as a valuable scaffold for the synthesis of more complex heterocyclic structures, notably dioxopiperazines. The vicinal dicarbonyl groups at the C2 and C3 positions, combined with the reactive secondary amine within the piperidine ring, facilitate condensation reactions to form these bicyclic systems. Dioxopiperazines are a significant class of compounds, with some derivatives being key intermediates in the synthesis of antibiotics. nih.govresearchgate.netpharmaffiliates.com

A primary synthetic strategy involves the reaction of this compound with α-amino acids or their esters. This transformation typically proceeds via a nucleophilic attack by the amino group of the incoming α-amino acid on one of the carbonyl carbons of the dioxopiperidine. A subsequent intramolecular cyclization and dehydration event leads to the formation of the fused dioxopiperazine ring system. The yield and stereochemical outcome of this reaction are highly dependent on the specific conditions employed, including the choice of solvent, reaction temperature, and the presence of a catalyst. For instance, (R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid is a known derivative used in pharmaceutical synthesis. sigmaaldrich.com

These derivatization reactions are crucial as they provide a pathway to a wide array of dioxopiperazine structures with tunable properties for applications in medicinal chemistry. nih.gov By varying the α-amino acid reactant, chemists can systematically modify the functional groups on the resulting molecule to optimize its biological activity or physical characteristics.

Redox Chemistry of the Cyclic Imide

The redox behavior of the cyclic imide in this compound is a critical feature of its chemical personality, offering pathways for selective modification of its carbonyl functionalities.

The two carbonyl groups within the this compound molecule, located at the C2 and C3 positions, exhibit differential reactivity, which allows for their selective reduction. The C2 carbonyl, being part of a lactam (a cyclic amide), is inherently less electrophilic and thus less reactive towards nucleophilic reducing agents compared to the C3 ketone. wikipedia.org This reactivity difference is the basis for achieving selective reduction.

To selectively reduce the more reactive C3 ketone, mild hydride reagents are typically employed. harvard.edu Sodium borohydride (NaBH₄) is a common choice for this transformation. Under carefully controlled reaction conditions, such as low temperatures and in a suitable solvent like methanol or ethanol, NaBH₄ can preferentially reduce the C3 ketone to a secondary alcohol, yielding ethyl 3-hydroxy-2-oxopiperidine-4-carboxylate, while leaving the C2 amide and the C4 ester groups intact.

In contrast, more potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the amide and the ketone functionalities. harvard.edusmolecule.com However, controlling the selectivity of LiAlH₄ to target only one carbonyl group is exceedingly difficult and often results in the over-reduction of the molecule, including the ester group. Therefore, for the selective transformation of the C3 carbonyl, chemoselective reagents are paramount.

Below is a table summarizing the expected outcomes of reduction with different reagents:

| Reagent | Target Carbonyl(s) | Primary Product | Selectivity |

| Sodium Borohydride (NaBH₄) | C3-Ketone | Ethyl 3-hydroxy-2-oxopiperidine-4-carboxylate | High |

| Lithium Aluminum Hydride (LiAlH₄) | C2-Amide, C3-Ketone, C4-Ester | Mixture of highly reduced products | Low |

While reductive pathways are more commonly explored, the cyclic imide system of this compound can also undergo oxidative transformations. The susceptibility of the molecule to oxidation depends on the specific reagent and reaction conditions used.

Strong oxidizing agents have the potential to induce oxidative cleavage of the piperidine ring. Reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), followed by an oxidative workup, could potentially break the carbon-carbon bonds within the heterocyclic ring, leading to the formation of linear dicarboxylic acid derivatives. However, such reactions are often difficult to control and may result in complex product mixtures.

Another potential site for oxidation is the nitrogen atom of the imide. While less common, reaction with peroxy acids could, in principle, lead to the formation of N-hydroxylated products. Furthermore, the carbon skeleton itself can be a target. For instance, in related piperidine systems, oxidation of a secondary alcohol to a ketone has been achieved using methods like Pfitzner–Moffatt oxidation, while carefully avoiding overoxidation to the corresponding pyridine derivative. mdpi.com The development of selective oxidation methods for 2,3-dioxopiperidine systems is an area of ongoing research interest, aiming to functionalize the scaffold without causing degradation. mdpi.com

Spectroscopic Characterization for Structural Elucidation of Ethyl 2,3 Dioxopiperidine 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of Ethyl 2,3-dioxopiperidine-4-carboxylate is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group would present as a quartet and a triplet. The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The amide proton (N-H) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH₃ (ethyl) | ~1.2-1.4 | Triplet (t) | 3H | ~7.1 |

| CH₂ (ethyl) | ~4.1-4.3 | Quartet (q) | 2H | ~7.1 |

| H-4 | ~3.5-3.7 | Doublet of doublets (dd) | 1H | J(H-4, H-5a), J(H-4, H-5b) |

| H-5 | ~2.2-2.6 | Multiplet (m) | 2H | - |

| H-6 | ~3.3-3.6 | Multiplet (m) | 2H | - |

The ¹³C NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the amide and ketone groups, as well as the ester carbonyl, are expected to resonate at the downfield region of the spectrum. A DEPT-135 experiment would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, showing positive signals for CH and CH₃, and negative signals for CH₂ carbons, while quaternary carbons and carbonyls would be absent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-2 (Amide C=O) | ~160-170 | Absent |

| C-3 (Ketone C=O) | ~190-200 | Absent |

| C-4 (CH) | ~50-60 | Positive |

| C-5 (CH₂) | ~25-35 | Negative |

| C-6 (CH₂) | ~40-50 | Negative |

| Ester C=O | ~165-175 | Absent |

| O-CH₂ | ~60-65 | Negative |

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, between H-4 and the H-5 protons, and between the H-5 and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, particularly the relative orientation of the substituent at the C-4 position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the various functional groups present.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3200-3400 (broad) |

| C-H (Aliphatic) | Stretching | ~2850-3000 |

| C=O (Ketone) | Stretching | ~1720-1740 |

| C=O (Amide I) | Stretching | ~1650-1680 |

| C=O (Ester) | Stretching | ~1735-1750 |

| N-H (Amide II) | Bending | ~1510-1550 |

The presence of multiple carbonyl groups would likely result in a broad and complex carbonyl stretching region in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₁NO₄ = 185.18 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of carbon monoxide (CO), and cleavage of the piperidine ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 185 | [M]⁺ |

| 156 | [M - C₂H₅]⁺ |

| 140 | [M - OC₂H₅]⁺ |

| 112 | [M - CO₂C₂H₅]⁺ |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. As of this writing, a public crystal structure for this compound has not been reported in crystallographic databases. However, the following sections describe the crucial information that such an analysis would provide.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using X-ray powder diffraction (XRPD) and thermal analysis techniques like Differential Scanning Calorimetry (DSC). The identification and characterization of potential polymorphs are critical, particularly in pharmaceutical and materials science contexts.

Computational and Theoretical Studies of Ethyl 2,3 Dioxopiperidine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric parameters of a molecule. These ab initio methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. nih.govscispace.com For Ethyl 2,3-dioxopiperidine-4-carboxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its most stable three-dimensional structure. nih.govmaterialsciencejournal.org

This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. researchgate.net The results provide a detailed picture of the molecular architecture, such as the puckering of the piperidine (B6355638) ring and the orientation of the ethyl carboxylate substituent. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2=O | ~1.21 Å |

| C3=O | ~1.22 Å | |

| N1-C2 | ~1.38 Å | |

| C4-C(O)OEt | ~1.52 Å | |

| Bond Angle | O=C2-C3 | ~124° |

| C3-C4-C5 | ~111° | |

| N1-C6-C5 | ~110° | |

| Dihedral Angle | C6-N1-C2-C3 | ~-10° |

| C3-C4-C(O)-O | ~175° |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT geometry optimization calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmaterialsciencejournal.org This analysis helps predict how this compound might interact with other molecules and participate in chemical reactions. From the HOMO and LUMO energies, other quantum chemical parameters like chemical potential, hardness, and electrophilicity can be calculated to further characterize the molecule's reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Quantum Chemical Parameters (Hypothetical Data)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.85 |

| Energy of LUMO | ELUMO | -1.75 |

| HOMO-LUMO Energy Gap | ΔE | 5.10 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.75 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.55 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.30 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Theoretical Investigation of Tautomeric Equilibria and Relative Stabilities

This compound can exist in different tautomeric forms, primarily through keto-enol tautomerism involving the two carbonyl groups at the 2- and 3-positions. Theoretical calculations are essential for determining the relative stabilities of these tautomers.

By calculating the total electronic energies of each possible tautomer in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM), researchers can predict the equilibrium distribution. nih.gov These studies reveal which tautomeric form is thermodynamically favored under specific conditions, which is critical for understanding its chemical behavior and biological interactions. The calculations would compare the stability of the dioxo form with various enol forms, providing insights into the predominant species in solution. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. mdpi.comeasychair.org

Conformational Analysis and Dynamics in Solution and Solid State

MD simulations are used to explore the conformational landscape of this compound. mdpi.com These simulations can reveal how the molecule flexes, bends, and rotates in different environments. dovepress.com For instance, the six-membered piperidine ring can adopt various conformations, such as chair, boat, or twist-boat. MD simulations can determine the relative populations of these conformers and the energy barriers for interconversion between them. nih.gov This is particularly important for understanding how the molecule's shape might change upon binding to a biological target. By running simulations in both a simulated solvent box and a crystalline lattice, one can compare its dynamic behavior in the solution and solid states. mdpi.com

Studies on Intermolecular Interactions and Solvent Effects

The behavior of a molecule is significantly influenced by its interactions with its surroundings. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. easychair.org This allows for a detailed analysis of hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net

By analyzing the simulation trajectory, researchers can identify key interaction sites on the molecule and understand how solvent molecules arrange themselves around it. researchgate.net This information is vital for predicting solubility and understanding how the solvent mediates the molecule's conformational preferences and reactivity. easychair.org For example, simulations in water could reveal the formation of stable hydrogen bonds between the carbonyl oxygens or the N-H group of the piperidine ring and surrounding water molecules, explaining its behavior in aqueous environments.

Reaction Mechanism Studies

The synthesis and reactivity of piperidine derivatives are of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in mapping the intricate details of the reaction mechanisms of these compounds. rsc.orgresearchgate.net Such studies can model reaction pathways, identify transition states, and calculate activation energies, providing a theoretical foundation for experimental observations. researchgate.net

The elucidation of a reaction mechanism through computational means involves mapping the potential energy surface (PES) of the reacting system. This process identifies the minimum energy pathways that connect reactants to products via transition states. For piperidine systems, DFT calculations are a common method to explore these pathways. acs.org

For instance, in the study of nucleophilic aromatic substitution (SNAr) reactions involving piperidine and pyridine (B92270) derivatives, DFT calculations have been used to model the reaction pathways. researchgate.net These calculations reveal that the reaction proceeds through a bimolecular pathway where piperidine acts as the nucleophile. The presence of electron-withdrawing groups on the pyridine ring was found to stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack. researchgate.net

A typical computational workflow for elucidating a reaction pathway involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the nature of the stationary points on the PES. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

While specific studies on this compound are not prevalent in the reviewed literature, the methodologies applied to other piperidine derivatives are directly applicable. For example, a DFT study on the functionalization of N-alkyl piperidines successfully identified the lowest energy pathway for the reaction by analyzing the transition states. acs.org

Table 1: Representative Energy Barriers for Reactions in Piperidine Derivatives

| Reaction Type | System | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| α-Functionalization | N-benzyl piperidine N-oxide | wB97XD/6-311++g(d,p) | Not explicitly stated, but endo-TS was the lowest energy pathway. | acs.org |

| Nef-type Rearrangement | Pyrrolidinedione synthesis | Not specified | Tautomerization barrier: 178.4 | rsc.org |

| Cyclization | Pyrrolidinedione synthesis | Not specified | 11.9 | rsc.org |

Note: This table presents data from computational studies on related heterocyclic systems to illustrate the type of information obtained from such analyses, in the absence of specific data for this compound.

Computational chemistry is also a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways leading to different isomers, the most likely product can be identified. The pathway with the lowest activation barrier is expected to be the dominant one, thus determining the selectivity of the reaction.

In the context of piperidine chemistry, computational studies have been used to understand selectivity. For example, in the α-functionalization of N-alkyl piperidines, DFT calculations were performed to provide a theoretical basis for the experimentally observed endo-selectivity. acs.org By comparing the energies of the transition states leading to the endo and exo products, the calculations confirmed that the pathway to the endo product was indeed energetically more favorable. acs.org

Similarly, theoretical investigations into Diels-Alder reactions involving piperidine-related structures have successfully predicted stereoselectivity by analyzing the energies of different transition state approaches (e.g., endo vs. exo).

The prediction of selectivity typically involves the following computational steps:

Identification of all possible reaction pathways: This includes considering different sites of attack (regioselectivity) and different spatial arrangements of the reactants (stereoselectivity).

Calculation of transition state energies: The energy of the transition state for each pathway is calculated using a suitable level of theory.

Comparison of activation energies: The relative activation energies determine the kinetic product distribution. A lower activation energy corresponds to a faster reaction rate and, therefore, a higher yield of that particular isomer.

While direct computational predictions for the reactivity of this compound are not available in the searched literature, the established computational methodologies provide a clear framework for how such predictions could be made. Future theoretical studies on this specific molecule would likely employ these well-established techniques to unravel its reactive behavior and guide synthetic efforts.

Advanced Synthetic Applications and Methodological Development

Ethyl 2,3-Dioxopiperidine-4-carboxylate as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocyclic compound that serves as a valuable starting material in organic synthesis. The piperidine (B6355638) ring is a prevalent scaffold in numerous biologically active compounds and natural products. tandfonline.com Specifically, piperidin-4-ones and their derivatives are recognized as versatile building blocks because the carbonyl group can be easily manipulated to introduce a variety of substituents. tandfonline.com The structure of this compound, featuring a vicinal dicarbonyl system, a secondary amine, and an ethyl carboxylate group, offers multiple reaction sites for chemical modification, making it an attractive precursor for complex molecular architectures.

The utility of this compound as a synthetic building block stems from the reactivity of its distinct functional groups. The α-keto-β-keto ester moiety allows for a range of transformations, including selective reductions, alkylations, and condensation reactions. The secondary amine (N-H) group can be acylated, alkylated, or used as a handle for constructing more elaborate structures. This multi-functional nature enables chemists to use the compound as a scaffold to build diverse and complex molecules, including those with potential pharmacological applications. The piperidine framework is a core component in many pharmaceuticals, and efficient methods for its synthesis and functionalization are of significant interest. news-medical.netnih.gov

Heterocyclic compounds are fundamental building blocks in the synthesis of natural products. nih.govresearchgate.netengineering.org.cn While direct synthesis of the amino acid (±)-Cucurbitine from this compound is not prominently documented, the synthesis of related cyclic amino acid analogues often relies on similarly functionalized heterocyclic precursors. The construction of the cucurbitine (B1221384) pyrrolidine (B122466) ring, for example, has been achieved using various synthetic strategies starting from different cyclic templates. The structural motifs present in this compound, such as the embedded amino acid-like functionality, are relevant to the synthesis of complex natural product analogues. The ability to manipulate the piperidine ring system provides a pathway to novel, non-natural amino acids and peptide building blocks. nih.gov

The dioxopiperidine scaffold is a valuable precursor for creating a variety of other heterocyclic systems. The reactive dicarbonyl functionality can participate in condensation reactions with binucleophiles (e.g., hydrazines, hydroxylamine (B1172632), ureas) to form fused heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines. Furthermore, the piperidine ring itself can undergo ring-opening, ring-expansion, or rearrangement reactions under specific conditions to yield different heterocyclic frameworks. This versatility makes it a key intermediate in the construction of diverse molecular libraries aimed at drug discovery. tandfonline.com

Table 1: Synthetic Potential of the this compound Scaffold This table outlines the key functional groups of the title compound and lists potential chemical transformations that can be performed at each site, illustrating its versatility as a synthetic building block.

| Functional Group | Potential Transformations | Resulting Structures |

| C2-Carbonyl (Amide) | Reduction, Grignard Addition, Wittig Reaction | 2-Hydroxypiperidines, 2-Alkyl/Aryl-2-hydroxypiperidines |

| C3-Carbonyl (Ketone) | Reduction, Ketalization, Reductive Amination | 3-Hydroxypiperidines, 3-Aminopiperidines, Ketal-protected piperidines |

| C4-Ester | Saponification, Amidation, Reduction, Transesterification | Carboxylic acids, Amides, Primary alcohols, Different esters |

| N1-Amine (Secondary) | N-Alkylation, N-Acylation, N-Arylation | N-Substituted piperidines |

| Ring System | Condensation with binucleophiles, Ring contraction/expansion | Fused heterocycles (e.g., pyrazolopiperidines), Pyrrolidines, Azepanes |

Development of Chemical Libraries and Analogues

The structural framework of this compound is well-suited for the generation of chemical libraries for screening in drug discovery programs. The multiple points for diversification allow for the creation of a large number of analogues from a single core scaffold.

High-Throughput Synthesis (HTS) and High-Throughput Experimentation (HTE) are powerful strategies used in medicinal chemistry to rapidly synthesize and optimize compounds. acs.org These techniques can be applied to the dioxopiperidine scaffold to generate large libraries of analogues. A typical HTS workflow involves parallel synthesis in multi-well plates (e.g., 96-well format), where different reagents are added to a common intermediate to produce a diverse set of final products. For the dioxopiperidine scaffold, this could involve reacting the N-H group with a library of alkyl halides or acyl chlorides, or reacting the C3-keto group with various amines in a reductive amination protocol. acs.org The use of computational library design, automated purification, and flow chemistry technologies can further accelerate the production of these chemical libraries. acs.org

Diversity-Oriented Synthesis (DOS) is a synthetic strategy that aims to efficiently create collections of structurally diverse and complex small molecules, often mimicking the complexity of natural products. nih.gov DOS is distinct from traditional combinatorial synthesis, which typically produces a large number of analogues of a single scaffold. Instead, DOS focuses on generating skeletal diversity. nih.govlincoln.ac.uk

The this compound scaffold is an excellent starting point for a DOS campaign. Its multiple reactive sites can be used in branching reaction pathways to generate a wide range of different molecular architectures. For instance, different reaction sequences can be applied to the same starting material to produce fused, spirocyclic, or bridged ring systems. This strategy allows for the exploration of novel regions of chemical space, which is crucial for identifying new drug leads. nih.gov The use of 3-(ω-carboxylate)-substituted piperidines has been shown to produce diverse polycyclic libraries through substrate-based DOS methodologies. nih.gov

Table 2: Conceptual Diversity-Oriented Synthesis (DOS) from the Dioxopiperidine Scaffold This table presents a conceptual framework for a Diversity-Oriented Synthesis (DOS) strategy starting from this compound, illustrating how different reaction pathways can lead to diverse molecular scaffolds.

| Diversification Point | Reagent/Reaction Type | Resulting Scaffold Type |

| N1-Amine & C4-Ester | Intramolecular cyclization (after N-alkylation with a halo-acid) | Bicyclic lactams |

| C2 & C3 Carbonyls | Condensation with hydrazine (B178648) derivatives | Fused pyrazolopiperidines |

| C3-Carbonyl & C4-Ester | Intramolecular aldol (B89426) condensation (after C4 modification) | Bridged bicyclic systems |

| N1-Amine & C2-Carbonyl | Pictet-Spengler type reaction (after N-alkylation with an appropriate group) | Fused indole-like systems |

Lack of Specific Research Data Precludes Article Generation on the Catalytic Reactions of this compound

Despite a thorough search of available scientific literature, specific research detailing the advanced synthetic applications of "this compound" in the areas of asymmetric synthesis and transition metal-catalyzed transformations could not be located. Consequently, the generation of an article focusing solely on these aspects of the compound, as per the requested outline, cannot be fulfilled at this time.

Searches for methodologies directly involving "this compound" in catalytic reactions did not yield any specific examples in published research. While the broader fields of asymmetric synthesis and transition metal catalysis are vast and well-documented for related structural motifs such as functionalized piperidines, cyclic β-keto esters, and β-dicarbonyl compounds, this specific heterocyclic compound does not appear to have been a focus of such investigations in the accessible literature.

General methodologies for the asymmetric functionalization of cyclic β-keto esters and the transition metal-catalyzed reactions of piperidine derivatives exist. These include a variety of reactions such as hydrogenations, cross-couplings, and C-H functionalizations. However, none of the retrieved studies explicitly name or feature "this compound" as a substrate or key intermediate.

One isolated mention of the compound was found in the context of its use as a starting material for the synthesis of the natural product (±)-cucurbitine. This synthesis, however, proceeds through a ring contraction and does not fall under the specified topics of asymmetric synthesis or transition metal-catalyzed transformations of the piperidine ring itself.

Given the strict adherence required to the provided outline, which necessitates detailed research findings on specific catalytic reactions of "this compound," the absence of such data makes it impossible to generate a scientifically accurate and informative article. Further research in the chemical sciences may, in the future, explore the catalytic potential of this compound, at which point such an article could be composed.

Future Research Directions

Exploration of Novel Derivatization and Functionalization Strategies

The inherent reactivity of the dicarbonyl and ester functionalities, along with the potential for substitution on the piperidine (B6355638) ring, offers numerous avenues for creating diverse molecular libraries. Future research will likely focus on selective and efficient strategies to modify the core structure of Ethyl 2,3-dioxopiperidine-4-carboxylate.

One promising area is the site-selective functionalization of the piperidine ring through C-H activation. nih.govresearchgate.net Modern catalysis, particularly with rhodium complexes, allows for direct C-H insertions at specific positions (C2, C3, or C4) on the piperidine ring, controlled by the choice of catalyst and nitrogen-protecting groups. nih.govnih.gov Applying these methods could yield novel analogues with substituents at positions 5 and 6 of the this compound ring, which are traditionally difficult to access.

Furthermore, the ketone and amide carbonyl groups are prime targets for derivatization. Research could explore selective reductions, reductive aminations, and additions of various nucleophiles to generate a wide array of stereochemically rich derivatives. The development of kinetic resolution techniques, perhaps using chiral bases like n-BuLi/sparteine, could provide access to highly enantioenriched piperidine structures. rsc.org

| Derivatization Strategy | Potential Outcome | Relevant Research Area |

| C-H Functionalization | Introduction of new substituents at C-5 and C-6 | Catalysis, Organic Synthesis nih.govresearchgate.netnih.gov |

| Selective Carbonyl Chemistry | Generation of diverse alcohols and amines | Stereoselective Synthesis |

| Kinetic Resolution | Access to enantiopure building blocks | Asymmetric Catalysis rsc.org |

| N-Substitution | Modification of physicochemical properties | Medicinal Chemistry |

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

While this compound is commercially available, the development of more efficient and sustainable synthetic routes remains a key objective. Current industrial syntheses often rely on multi-step processes that may not be atom-economical or environmentally benign. Future efforts will likely target the reduction of steps, the use of greener solvents, and the implementation of catalytic methods.

Key strategies could include the catalytic hydrogenation of corresponding pyridine (B92270) precursors, a fundamental process in modern organic synthesis for creating piperidine rings. nih.gov Advances in catalysis could lead to milder reaction conditions and higher stereoselectivity. nih.gov Another approach involves the cyclization of non-activated alkenes through methods like gold-catalyzed oxidative amination. nih.gov Exploring one-pot reactions, such as a double aza-Michael reaction, could provide an atom-efficient pathway to related piperidone building blocks. acs.org The ability to scale these reactions is crucial for their application in industrial and academic settings, enabling the preparation of compounds on a multigram scale. rsc.orgacs.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the reactivity and conformational behavior of this compound is essential for its rational application in synthesis. The integration of advanced spectroscopic methods and computational chemistry is set to provide unprecedented mechanistic detail.

Computational tools, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the outcomes of chemical transformations. researchgate.netresearchgate.net Such studies can elucidate complex reaction mechanisms, like nucleophilic aromatic substitution (SNAr) involving piperidine derivatives, by identifying transition states and the role of various functional groups. researchgate.netresearchgate.netrsc.org This predictive power can guide experimental design, saving time and resources.

Molecular docking simulations can further assess the potential of derivatives to interact with biological targets, such as enzymes, providing a computational basis for drug discovery efforts. researchgate.net The combination of experimental spectroscopic data (e.g., NMR) with DFT calculations can confirm molecular geometries and electronic properties, offering a comprehensive picture of the molecule's structure and reactivity. rsc.orgrsc.org

| Technique | Application | Potential Insight |

| Density Functional Theory (DFT) | Reaction mechanism modeling | Activation energies, transition states, stereochemical outcomes researchgate.netrsc.org |

| Molecular Docking | Binding affinity prediction | Identification of potential biological targets and lead compounds researchgate.net |

| Advanced NMR Spectroscopy | Structural elucidation | Conformational analysis, confirmation of computationally predicted structures rsc.org |

| Distortion/Interaction Model | Reactivity analysis | Understanding strain and electronic effects in cycloadditions nih.gov |

Expansion of Synthetic Utility in the Construction of Complex Architectures and Scaffolds

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, often referred to as a "privileged scaffold". nih.govresearchgate.net this compound is an ideal starting point for diversity-oriented synthesis, aiming to create libraries of complex molecules for biological screening. nih.gov

Its multiple functional groups allow for its use as a versatile hub molecule in the construction of larger, architecturally complex scaffolds. mdpi.com Future research will likely see this compound used as a key building block in the synthesis of novel heterocyclic systems, natural product analogues, and drug candidates. The introduction of chiral centers onto the piperidine scaffold can significantly influence biological activity and selectivity. researchgate.net By leveraging the existing functionalities, chemists can append various pharmacophores or link multiple scaffold units, leading to molecules with tailored properties for applications in medicinal chemistry and materials science. mdpi.comrsc.org The ultimate goal is to utilize this compound to rapidly generate molecular diversity and explore new areas of chemical space. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,3-dioxopiperidine-4-carboxylate, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves cyclization of a precursor (e.g., ethyl glycinate derivatives) with diketone intermediates. Multi-step protocols, including condensation and esterification, are common. For purity >95%, use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or methanol. Monitor reactions via TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the piperidine ring structure (δ ~1.2–1.4 ppm for ethyl ester, δ ~2.5–4.0 ppm for ring protons).

- IR : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and diketone moieties (C=O at ~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~215–230). Cross-validate with elemental analysis .

Q. How should this compound be stored to ensure stability?

- Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid moisture and light to prevent hydrolysis of the ester group. Confirm stability via periodic HPLC analysis; degradation >5% warrants repurification .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?